N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a chlorothiophene moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Intermediate: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Derivative Preparation: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Coupling of Pyrazole and Thiophene: The pyrazole intermediate is then coupled with the thiophene derivative through a nucleophilic substitution reaction.
Introduction of the Chlorothiophene Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorothiophene moiety allows for various substitution reactions, including nucleophilic aromatic substitution with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted chlorothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic properties. Studies may explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, given the bioactivity associated with pyrazole and thiophene derivatives.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or conductive polymers, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The thiophene rings could contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide
- N-(2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
- N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is unique due to the combination of its structural features The presence of both pyrazole and thiophene rings, along with a chlorothiophene moiety, provides a distinct set of chemical and biological properties that are not commonly found in other compounds
Properties
IUPAC Name |
5-chloro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKJSBSFYSKTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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